

# A Technical Guide to 2-Amino-1-phenylethanol and its Chemical Synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-1-phenylethanol

Cat. No.: B155150

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This technical guide provides an in-depth overview of **2-Amino-1-phenylethanol**, a significant chiral building block and biologically active molecule. The document outlines its various chemical synonyms, collates key quantitative data, presents detailed experimental protocols, and illustrates its primary biological pathway and common experimental workflows.

## Nomenclature and Synonyms

**2-Amino-1-phenylethanol** is a versatile organic compound known by a variety of names in commercial and academic literature. Its systematic IUPAC name is 2-amino-1-phenylethan-1-ol. Due to its structure as a beta-hydroxylated phenethylamine, it is the parent compound of the phenylethanolamine class.<sup>[1][2]</sup> The presence of a chiral center at the benzylic carbon results in two enantiomers, (R)- and (S)-**2-Amino-1-phenylethanol**.

Commonly encountered synonyms include:

- Phenylethanolamine (PEOH)<sup>[1][2][3]</sup>
- $\alpha$ -(Aminomethyl)benzyl alcohol<sup>[1][3][4]</sup>
- $\beta$ -Hydroxyphenethylamine<sup>[1][4]</sup>
- DL- $\beta$ -Hydroxyphenethylamine<sup>[3]</sup>

- 2-Hydroxy-2-phenylethylamine[1][4]
- Bisnorephedrine[1]
- Apophedrin[2]
- 1-Phenyl-2-aminoethanol[1]

It is structurally related to phenylpropanolamine (norephedrine), which is its  $\alpha$ -methylated homologue.[5]

## Quantitative Physicochemical Data

The physical and chemical properties of **2-Amino-1-phenylethanol** are crucial for its application in synthesis and drug design. The following table summarizes key quantitative data for the racemic compound.

Property	Value	Source(s)
Identifiers		
CAS Number	7568-93-6	[3]
PubChem CID	1000	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[2][3]
Molecular Weight	137.18 g/mol	[2][3]
Physical Properties		
Appearance	White to pale yellow solid	[2][5][6]
Melting Point	56-58 °C	[5][7][8]
Boiling Point	160 °C (at 17 mmHg / 23 hPa)	[5][7][8]
Water Solubility	21.4 g/L (Predicted)	[9]
45.8 mg/mL (Experimental)	[6]	
Chemical Properties		
pKa (Strongest Basic)	9.13 (Predicted)	[9]
pKa of Hydrochloride Salt	8.90 (at 25 °C, 10mM)	[10]
logP (Octanol/Water)	0.31 - 0.47 (Predicted)	[9]

## Experimental Protocols

This section details common experimental procedures involving **2-Amino-1-phenylethanol**, including its synthesis, chiral resolution, and analytical quantification.

### Synthesis Protocol: Racemic 2-Amino-1-phenylethanol

A common method for synthesizing racemic **2-Amino-1-phenylethanol** involves the regioselective ring-opening of styrene oxide (2-phenyloxirane).[4]

Materials:

- Styrene oxide (2-phenyloxirane)
- Sodium bis(trimethylsilyl)amide (NaHMDS), 1M solution in THF
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- Dichloromethane (DCM)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve styrene oxide (1.0 g, 8.31 mmol) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add sodium bis(trimethylsilyl)amide solution (29.1 mL, 29.1 mmol, 3.5 equiv) to the stirred solution.
- Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 20 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding deionized water (2.5 mL) and continue stirring for an additional 5 hours.
- Remove the bulk of the THF solvent under reduced pressure.
- Extract the aqueous residue with dichloromethane (2 x 15 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-Amino-1-phenylethanol**.[\[4\]](#)

## Chiral Resolution via Diastereomeric Salt Crystallization

Since **2-Amino-1-phenylethanol** is a racemic base, it can be resolved by forming diastereomeric salts with a chiral acid. This process separates the enantiomers based on the differing solubilities of the resulting salts.[\[11\]](#)

Materials:

- Racemic **2-Amino-1-phenylethanol**
- Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)
- Suitable solvent (e.g., ethanol, methanol, or a mixture)
- Aqueous base solution (e.g., 1M NaOH)
- Organic solvent for extraction (e.g., ethyl acetate)
- Standard laboratory glassware, filtration apparatus

Procedure:

- Dissolve racemic **2-Amino-1-phenylethanol** in a minimal amount of a suitable warm solvent.
- In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving acid in the same solvent, warming if necessary.
- Slowly add the acid solution to the amine solution while stirring. Salt formation should be observed.

- Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to maximize crystallization of the less soluble diastereomeric salt.
- Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This crystalized salt is enriched in one enantiomer.
- To recover the free amine, dissolve the collected salt in water and add a 1M NaOH solution until the pH is basic (pH > 11).
- Extract the liberated free amine into an organic solvent like ethyl acetate.
- Dry the organic layer, filter, and evaporate the solvent to yield the enantiomerically enriched **2-Amino-1-phenylethanol**.
- The enantiomeric excess (ee) of the product should be determined using chiral HPLC or polarimetry. The other enantiomer can be recovered from the mother liquor from step 5.

## Analytical Protocol: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of **2-Amino-1-phenylethanol** and its derivatives.

### Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier like acetonitrile or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 258 nm).[\[12\]](#)
- Internal Standard: A structurally related compound not present in the sample can be used for improved quantification (e.g., isoproterenol).[\[13\]](#)

#### Procedure:

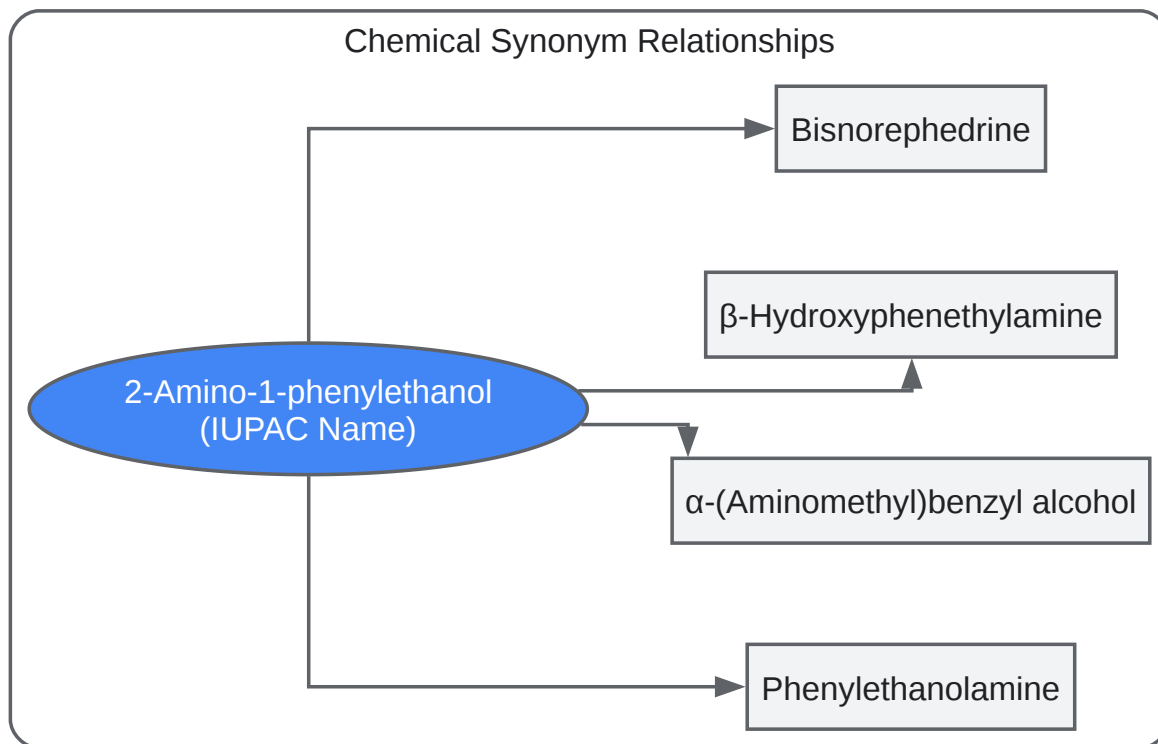
- **Standard Preparation:** Prepare a stock solution of **2-Amino-1-phenylethanol** of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.
- **Sample Preparation:** Dissolve the sample containing **2-Amino-1-phenylethanol** in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.
- **Analysis:** Inject equal volumes of the calibration standards and the prepared sample onto the HPLC system.
- **Quantification:** Record the peak areas from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **2-Amino-1-phenylethanol** in the sample by interpolating its peak area on the calibration curve.

## Biological Significance and Pathways

**2-Amino-1-phenylethanol** is a noradrenaline analogue and serves as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is a critical enzyme in the catecholamine biosynthesis pathway, where it catalyzes the final step: the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline).[1][3][14] This enzymatic reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine.[1][14] The reaction proceeds via an ordered sequential S<sub>N</sub>2 mechanism, where SAM binds to the enzyme first, followed by the phenylethanolamine substrate.[3][15][16] Derivatives of **2-Amino-1-phenylethanol** are also investigated as agonists for β<sub>2</sub>-adrenergic receptors for potential use in conditions like asthma.[17][18]

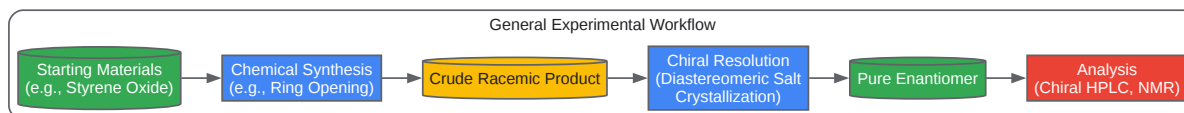
## Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to **2-Amino-1-phenylethanol**.



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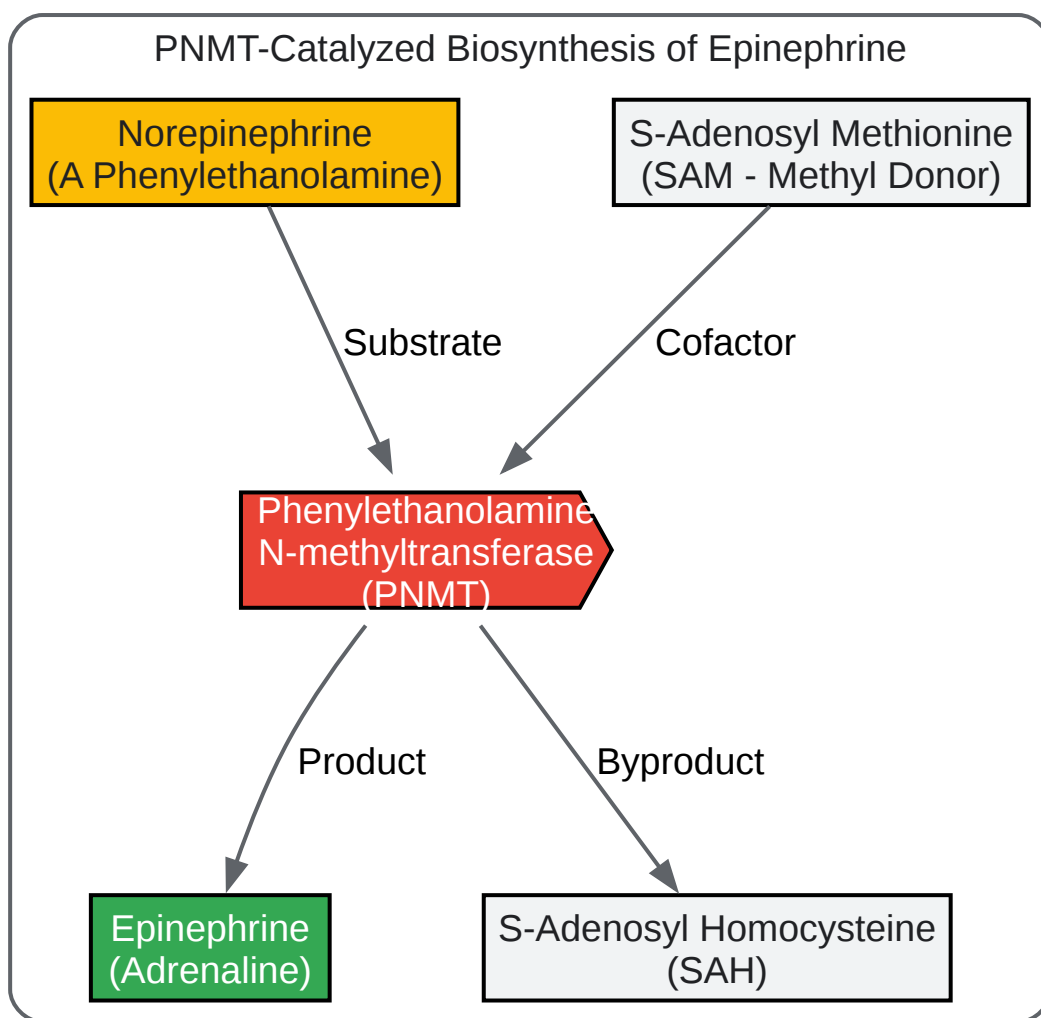
Caption: Relationship between the IUPAC name and common synonyms.



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Caption: A typical workflow from synthesis to analysis.





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Caption: Role in the catecholamine biosynthesis pathway.

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